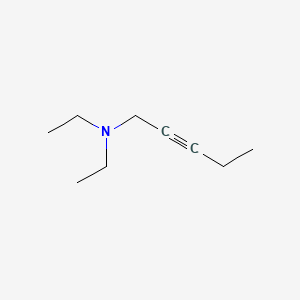

1-Diethylamino-2-pentyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73117-10-9 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N,N-diethylpent-2-yn-1-amine |

InChI |

InChI=1S/C9H17N/c1-4-7-8-9-10(5-2)6-3/h4-6,9H2,1-3H3 |

InChI Key |

GLYRYDQBPLDITK-UHFFFAOYSA-N |

SMILES |

CCC#CCN(CC)CC |

Canonical SMILES |

CCC#CCN(CC)CC |

Other CAS No. |

73117-10-9 |

Origin of Product |

United States |

Contextualization Within Alkyne and Tertiary Amine Chemistry

1-Diethylamino-2-pentyne is an organic compound that integrates two key functional groups: an internal alkyne and a tertiary amine. ontosight.ainih.gov This unique combination places it at the intersection of alkyne and amine chemistry, two foundational areas of organic synthesis. Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are prized for their high reactivity and ability to participate in a wide array of chemical transformations. ontosight.aie-bookshelf.de The carbon-carbon triple bond serves as a versatile handle for constructing molecular complexity. e-bookshelf.de

Tertiary amines, characterized by a nitrogen atom bonded to three alkyl or aryl groups, are widely recognized for their basicity and nucleophilicity. msu.edu The presence of the diethylamino group, a tertiary amine, imparts basic properties to the molecule and allows it to act as a nucleophile or a base in various reactions. guidechem.com The synergy between the alkyne and tertiary amine functionalities within the same molecule makes this compound a valuable building block in organic synthesis.

Structural Features and Chemical Versatility

The molecular structure of 1-diethylamino-2-pentyne consists of a five-carbon chain with a triple bond between the second and third carbon atoms (a pentyne backbone). ontosight.ai A diethylamino group [-N(CH₂CH₃)₂] is attached to the first carbon atom. ontosight.ainih.gov This arrangement results in the molecular formula C₉H₁₇N. nih.gov

The key structural features that dictate its chemical versatility are:

The Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. It can also be deprotonated at the carbons adjacent to the triple bond under strongly basic conditions. This functionality allows for a variety of addition reactions, cycloadditions, and coupling reactions.

The Tertiary Amine Group: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. msu.edu This allows it to react with acids and electrophiles. guidechem.com The diethylamino group can also influence the reactivity of the nearby alkyne through electronic and steric effects.

This combination of functional groups allows this compound to serve as a versatile intermediate in the synthesis of more complex molecules, finding potential applications in the creation of pharmaceuticals, agrochemicals, and novel materials. ontosight.ai

Historical Overview of Research on Acetylenic Amines

Established Synthetic Pathways to this compound

The most prominent and well-established method for the synthesis of tertiary propargylamines like this compound is the Mannich reaction. sciforum.netlookchem.com This reaction is a three-component condensation involving a terminal alkyne, an aldehyde (commonly formaldehyde), and a secondary amine. wikipedia.org In the context of this compound, the reactants would be 1-pentyne, formaldehyde, and diethylamine (B46881).

This transformation is also widely known as the A³ coupling (Aldehyde-Alkyne-Amine) reaction. wikipedia.orgrsc.org The reaction typically proceeds via the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the metal acetylide derived from the terminal alkyne. wikipedia.org

A documented example for a structurally similar compound, 1-diethylamino-6-m-methoxyphenylhex-2-yne, involves reacting 5-m-methoxyphenylpent-1-yne with diethylamine and formalin (an aqueous solution of formaldehyde) in the presence of a cuprous chloride catalyst in dioxane. google.com The reaction is heated for several hours, followed by a basic workup and distillation to yield the final product. google.com This protocol is directly analogous to the synthesis of this compound.

General Reaction Scheme for the Synthesis of this compound via A³ Coupling:

Alkyne: 1-Pentyne

Aldehyde: Formaldehyde (or its trimer, trioxane/paraformaldehyde) google.com

Amine: Diethylamine

Catalyst: Typically a copper(I) salt researchgate.netgoogle.com

The reaction is versatile and can be performed using various solvents and catalyst systems to achieve high yields. researchgate.netlookchem.com

Catalytic Systems in Alkynyl Amine Synthesis

The success of the A³ coupling reaction heavily relies on the choice of catalyst. While early examples used stoichiometric amounts of copper salts, modern methods employ catalytic quantities, enhancing the reaction's efficiency and environmental friendliness. lookchem.com

Copper Catalysts: Copper(I) salts are the most common and effective catalysts for the Mannich-type synthesis of propargylamines. researchgate.netlookchem.com Salts like copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl) are frequently used. sciforum.netlookchem.com Studies have shown that CuI in dimethyl sulfoxide (B87167) (DMSO) is a particularly mild and efficient system, often providing nearly quantitative yields at room temperature. researchgate.netlookchem.com Divalent copper salts like copper(II) chloride (CuCl₂) can also catalyze the reaction, possibly through in-situ reduction. lookchem.com

Other Metal Catalysts: Beyond copper, a variety of other metal catalysts have been developed for A³ coupling reactions, expanding the scope and applicability of the method. These include systems based on:

Gold and Silver: These metals can effectively catalyze the three-component reaction. wikipedia.org

Ruthenium: Ruthenium complexes have also been employed as catalysts. wikipedia.orgacs.org

Nickel: Nickel-catalyzed methods have been described for the synthesis of related alkynyl amides. acs.org

Palladium: Palladium catalysts are known to facilitate related C-C bond-forming reactions involving alkynes and amines. chemrxiv.org

In some advanced protocols, a dual catalytic system involving a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and an organocopper complex can be used to promote the reaction via C-H bond activation of N-alkylamines. nih.gov

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| CuI (0.02 equiv) | Phenylacetylene, Morpholine, Formaldehyde | DMSO | 30°C, 2h | ~100% | lookchem.com |

| CuCl | Phenylacetylene, Morpholine, Formaldehyde | DMSO | 30°C, 2h | 78% | lookchem.com |

| CuCl₂ | Phenylacetylene, Morpholine, Formaldehyde | DMSO | 30°C, 2h | 54% | lookchem.com |

| CuCl (catalytic) | Various Alkynes and Amines, Paraformaldehyde | Dioxane | 80-100°C | Moderate to Good | sciforum.net |

| AlFe₂O₄@SiO₂–SO₃H | Benzaldehyde, Piperidine, Phenylacetylene | DES | 60°C, 3h | 95% | nih.gov |

| B(C₆F₅)₃ / Organocopper | N-alkylamines, Trimethylsilyl alkynes | - | - | High | nih.gov |

This table presents data for the synthesis of various propargylamines to illustrate the performance of different catalytic systems.

Modern Methodologies in this compound Synthesis

To improve reaction efficiency, reduce environmental impact, and enable high-throughput synthesis, modern technologies like microwave-assisted synthesis and flow chemistry have been applied to the preparation of alkynyl amines.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve yields. mdpi.comrsc.orgcem.com This technique has been successfully applied to A³ coupling reactions. For example, a copper-catalyzed A³ coupling performed under microwave irradiation (0.1 mol% catalyst) afforded various propargylamines in nearly quantitative yields within 5 minutes. researchgate.net This represents a significant improvement over conventional heating methods, which can require several hours to reach completion. cem.com The efficiency of microwave heating stems from the direct coupling of energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comrsc.org

| Reaction | Heating Method | Catalyst | Time | Yield | Reference |

| Biginelli Reaction | Conventional | - | ~24 h | Low-Moderate | cem.com |

| Biginelli Reaction | Microwave | - | 5 min | 60-90% | cem.com |

| Furan Synthesis | Conventional | - | 24 h (reflux) | - | cem.com |

| Furan Synthesis | Microwave | - | 2 min | High | cem.com |

| A³ Coupling | Conventional | Cu(OTf)₂ | 12 h | 75% | rsc.org |

| A³ Coupling | Microwave | Cu(OTf)₂ | 10 min | 91% | rsc.org |

This table provides a comparison between conventional and microwave-assisted synthesis for related heterocyclic preparations, highlighting the general advantages of MAOS.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and ease of scalability. beilstein-journals.orgnih.govacs.org

The A³ coupling reaction is well-suited for adaptation to flow chemistry. A three-component A³ coupling has been demonstrated using a silver-based catalyst packed into a column. beilstein-journals.org The reactants were pumped through the heated column (60 °C), and with a residence time of just 16 minutes, the desired propargylamine (B41283) was isolated in 95% yield. The system showed high stability, running for 24 hours without catalyst deactivation. beilstein-journals.org Such flow systems can be automated and integrated with purification steps, making them highly efficient for producing libraries of compounds or for large-scale manufacturing. acs.org

Nucleophilic Addition Reactions of the Alkyne Moiety

Ynamines, the class of compounds to which this compound belongs, feature a highly polarized carbon-carbon triple bond. The presence of the electron-donating nitrogen atom makes the β-carbon atom nucleophilic and the α-carbon electrophilic. brad.ac.uk This electronic arrangement dictates the regioselectivity of addition reactions.

Nucleophilic addition is a characteristic reaction of ynamines. brad.ac.uk While ynamines themselves are highly reactive and can be sensitive to hydrolysis, their reactivity can be modulated by attaching an electron-withdrawing group to the nitrogen, forming more stable ynamides. nih.govnih.gov These stabilized derivatives have been shown to undergo nucleophilic additions to various electrophiles, including aldehydes, acyl chlorides, and activated N-heterocycles, often catalyzed by metal salts like zinc triflate or copper iodide. nih.govacs.orgrsc.org For instance, the addition of terminal ynamides to aldehydes can produce N-substituted propargylic alcohols. nih.govrsc.org The reaction's regioselectivity can be influenced by factors such as chelation effects when an appropriate functional group is present on the nitrogen substituent. researchgate.netacademie-sciences.fr

Cycloaddition Chemistry Involving this compound

The unique electronic nature of the ynamine triple bond makes it a versatile partner in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

[2+2] Cycloadditions: Ynamines are known to participate in [2+2] cycloadditions. A classic example is the Ficini reaction, a thermally driven stepwise [2+2] cycloaddition with cyclic enones to form cyclobutenamine structures. nih.gov While this reaction was originally described for ynamines, recent work has extended it to the more stable N-sulfonyl substituted ynamides using copper and silver catalysts. nih.gov Ynamides have also been shown to undergo rhodium-catalyzed [2+2] cycloadditions with nitroalkenes. researchgate.netgrafiati.com

[3+2] Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is also applicable to ynamines. acs.orgnih.gov In fact, ynamines are considered superior reactive groups in these reactions, often requiring lower copper catalyst loadings compared to terminal alkynes. acs.orgnih.gov This reaction leads to the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgburleylabs.co.uk Mechanistic studies suggest a dual catalytic cycle involving a copper(I) species generated via the coupling of the terminal ynamine. burleylabs.co.uk

[4+2] Cycloadditions: Nitrogen-substituted alkynes like ynamines and ynamides are also competent dienophiles in [4+2] Diels-Alder reactions, providing access to complex cyclic structures. ucla.edu

Organometallic Reactions and C-C Bond Formation

The interaction of this compound with organometallic reagents is a key aspect of its reactivity, leading to valuable carbon-carbon bond formations. These reactions often exhibit high regioselectivity and can lead to the formation of synthetically useful intermediates like allene (B1206475) amines.

Interactions with Organometallic Reagents (e.g., ethylstrontium and ethylbarium iodides)

Research has shown that this compound reacts with organometallic reagents derived from alkaline earth metals. Specifically, the reaction with ethylstrontium iodide and ethylbarium iodide has been studied. osti.gov These reactions are typically carried out in an anhydrous solvent such as absolute tetrahydrofuran (B95107) (THF). osti.gov The interaction involves the addition of the organometallic compound across the unsaturated system of the ynamine. osti.gov

Regioselectivity in Organometallic Additions to the Alkyne

The addition of ethylstrontium and ethylbarium iodides to this compound proceeds with a high degree of regioselectivity. osti.gov In the case of carbometalation reactions of ynamines, the addition of the organometallic's organic group typically occurs at the β-carbon of the alkyne, which is consistent with the inherent polarization of the triple bond where the β-position is electron-rich (nucleophilic). brad.ac.ukacademie-sciences.fr This leads to the formation of a transient β-amino-vinylmetal intermediate. academie-sciences.fr In contrast, for ynamides (which have an electron-withdrawing group on the nitrogen), the regioselectivity can be reversed. Chelation of the metal by the electron-withdrawing group can direct the addition to the α-carbon. academie-sciences.fracs.org For the reaction of this compound with ethylstrontium and ethylbarium iodides, the organometallic's ethyl group attaches to the terminal carbon atom of the vinyl group in related enyne systems, demonstrating specific regiocontrol. osti.gov

Allene Amine Formation Mechanisms

A significant outcome of the reaction between this compound and organometallic reagents like ethylstrontium and ethylbarium iodides is the formation of allene amines upon hydrolysis of the organometallic intermediates. osti.gov The yield for this transformation is reported to be approximately 40%. osti.gov

The general mechanism for hydroamination of alkynes, which can lead to enamines or imines, involves the formation of a metallacycle intermediate followed by protonolysis. nih.govlibretexts.org In the specific case of the reaction with ethylstrontium and ethylbarium iodides, the addition of the reagent across the triple bond forms an organometallic intermediate. Subsequent workup with water (hydrolysis) protonates this intermediate, leading to the formation of the allene amine product. osti.gov The formation of allenes from propargyl alcohols reacting with ynamines is also known, proceeding through a rearrangement of the initial adduct. brad.ac.uk This suggests that the organometallic adduct of this compound undergoes a rearrangement or specific protonation pattern during hydrolysis to yield the allenic structure.

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom is fundamental to the defining characteristics of the ynamine functional group. It engages in conjugation with the adjacent carbon-carbon triple bond, significantly increasing the electron density at the β-carbon and rendering it nucleophilic. brad.ac.uk This electronic contribution is the primary driver for the regioselectivity observed in electrophilic additions and cycloadditions.

Like other tertiary amines, the nitrogen atom in this compound is basic and can be protonated by acids. This property is exploited in the formation of enamines and imines, where acid catalysis is often employed. masterorganicchemistry.comlibretexts.org Protonation of the ynamine can lead to a reactive keteniminium intermediate, which is susceptible to hydrolysis, a common challenge in handling these compounds. nih.gov The basicity of the amine also allows it to act as a directing group in certain metal-catalyzed reactions, influencing the regiochemical outcome through chelation. researchgate.netacademie-sciences.fr

Rearrangement Reactions and Isomerization Pathways

The study of rearrangement and isomerization pathways is crucial for understanding the chemical behavior of this compound. Like other N,N-dialkyl-2-alkynylamines, it can undergo prototropic rearrangements, particularly under basic conditions. These reactions involve the migration of a proton and a shift of the triple bond.

A key isomerization pathway for this compound is the base-catalyzed conversion to its corresponding allenamine and potentially further to the 1-ynamine. This type of isomerization is a well-documented phenomenon for propargylamines and related compounds. mdpi.comnih.gov The process is believed to proceed through a series of equilibria involving deprotonation and protonation steps.

The generally accepted mechanism for the base-catalyzed isomerization of a 2-alkynyl-amine to a 1-alkynyl-amine (ynamine) involves an allenic intermediate. mdpi.com The reaction is initiated by the abstraction of a proton from the carbon atom adjacent to the nitrogen and the triple bond (the propargylic position). This deprotonation is often the rate-determining step. mdpi.com The resulting anion then undergoes tautomerization to form an allenic anion, which upon protonation yields the allenamine. This allenamine can then undergo further deprotonation and protonation to yield the thermodynamically more stable ynamine isomer.

For this compound, the isomerization can be depicted as follows:

This compound ⇌ 1-Diethylamino-1,2-pentadiene (Allenamine) ⇌ 1-Diethylamino-1-pentyne (Ynamine)

The following table summarizes the key species involved in the isomerization of this compound.

| Compound Name | Structure | Role in Isomerization |

| This compound | CH3CH2C≡CCH2N(CH2CH3)2 | Starting Material |

| 1-Diethylamino-1,2-pentadiene | CH3CH2CH=C=CHN(CH2CH3)2 | Intermediate (Allenamine) |

| 1-Diethylamino-1-pentyne | CH3CH2CH2C≡CN(CH2CH3)2 | Isomerized Product (Ynamine) |

It is important to note that the term "rearrangement" in this context primarily refers to these prototropic shifts. Other types of rearrangements, such as sigmatropic rearrangements, are also known for related unsaturated systems but are less commonly reported for simple N,N-dialkyl-2-alkynylamines under typical conditions.

Electronic Mechanisms Underlying this compound Reactions

The electronic nature of the ynamine functional group is key to understanding the mechanisms of its reactions. The nitrogen atom's lone pair of electrons is in conjugation with the π-system of the carbon-carbon triple bond. This delocalization of electron density can be represented by the following resonance structures:

R₂N−C≡C−R' ↔ R₂N⁺=C=C⁻−R'

This resonance polarization has several important consequences for the reactivity of this compound:

Nucleophilicity of the β-carbon: The β-carbon (the carbon atom of the triple bond not attached to the nitrogen) becomes electron-rich and thus nucleophilic. This makes it susceptible to attack by electrophiles.

Electrophilicity of the α-carbon: Conversely, the α-carbon (the carbon atom attached to the nitrogen) becomes relatively electron-deficient and electrophilic.

In the context of the base-catalyzed isomerization discussed in the previous section, the electronic mechanism involves the stabilization of the anionic intermediates by the adjacent nitrogen atom. The initial deprotonation at the propargylic position is facilitated by the inductive effect of the nitrogen and the ability of the resulting anion to delocalize.

Computational studies on the [2+2] cycloaddition reactions of ynamines with nitroalkenes have provided insights into the electronic behavior of the ynamine. These studies indicate that the reaction is initiated by a nucleophilic attack from the β-carbon of the ynamine onto the electrophilic center of the reaction partner. mdpi.com This is a direct consequence of the electronic polarization of the ynamine functional group.

While specific computational studies on the electronic mechanisms of rearrangement and isomerization of this compound are not extensively documented in the literature, the general principles derived from studies on analogous ynamines and ynamides provide a solid framework for understanding its reactivity. The interplay of the nucleophilic β-carbon and the electrophilic α-carbon, governed by the electron-donating diethylamino group, is the central theme in the electronic mechanisms of its reactions.

Derivatization and Functionalization Strategies

Synthesis of Novel 1-Diethylamino-2-pentyne Derivatives

The synthesis of novel derivatives from a parent compound is a cornerstone of medicinal and materials chemistry. For this compound, derivatization can be envisioned through reactions targeting either the alkyne or the amine functionality. A prominent method for the synthesis of related propargylamine (B41283) derivatives is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. rsc.orgresearchgate.net While this compound itself would be a product of such a reaction, this methodology highlights the potential for creating a diverse library of analogous compounds by varying the starting materials.

For instance, by analogy, reacting 1-butyne (B89482) (the alkyne component of this compound) with different aldehydes and secondary amines under catalytic conditions (often copper or gold salts) would yield a variety of propargylamines with different substituents. organic-chemistry.org

Table 1: Representative A³ Coupling Reactions for the Synthesis of Propargylamine Derivatives

| Aldehyde | Amine | Alkyne | Catalyst | Product |

| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine |

| Formaldehyde (B43269) | Morpholine | 1-Hexyne | AuCl₃ | 4-(Hept-2-yn-1-yl)morpholine |

| Isobutyraldehyde | Dibenzylamine | Trimethylsilylacetylene | [IrCl(COD)]₂ | N,N-Dibenzyl-4-methyl-1-(trimethylsilyl)pent-1-yn-3-amine |

This table presents examples of A³ coupling reactions with various starting materials to illustrate the diversity of propargylamine derivatives that can be synthesized.

Functional Group Interconversions on the Alkyne and Amine Centers

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another.

On the Alkyne Center:

The carbon-carbon triple bond in this compound is a hub for a multitude of transformations:

Reduction: The alkyne can be partially reduced to a (Z)- or (E)-alkene using catalysts like Lindlar's catalyst or sodium in liquid ammonia, respectively. Complete reduction to the corresponding alkane, 1-diethylaminopentane, can be achieved through catalytic hydrogenation with catalysts such as palladium on carbon.

Hydration: Acid-catalyzed hydration of the terminal alkyne, typically in the presence of mercuric salts, would likely yield the corresponding methyl ketone, 1-diethylamino-3-pentanone, following Markovnikov's rule.

Hydroamination: Transition metal-catalyzed intramolecular hydroamination of aminoalkynes is a known method for the synthesis of nitrogen-containing heterocycles. libretexts.orgresearchgate.net While this is an intramolecular process, intermolecular hydroamination with other amines could also be explored.

Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This would allow for the facile conjugation of this compound to a wide array of molecules bearing an azide (B81097) group. nih.gov

On the Amine Center:

The tertiary diethylamino group also offers avenues for functionalization:

Quaternization: Reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. This transformation can be useful for modifying the solubility and biological activity of the molecule.

Oxidation: Oxidation of the tertiary amine can lead to the corresponding N-oxide. This can alter the electronic properties and reactivity of the nitrogen atom.

Design and Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

Propargylamines are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. rsc.orgmdpi.comresearchgate.net The reactivity of the alkyne and the proximity of the amine group in this compound make it a promising candidate for various cyclization strategies.

Synthesis of Pyrroles: Gold- or other transition metal-catalyzed cyclization reactions of propargylamines can lead to the formation of substituted pyrroles. acs.org

Synthesis of Oxazoles and Thiazoles: Intramolecular cyclization reactions, potentially triggered by electrophilic activation of the alkyne, could be employed to synthesize oxazole (B20620) or thiazole (B1198619) derivatives, especially if the amine substituents are modified to contain appropriate nucleophiles. sci-hub.se

Synthesis of Pyridines: Transition metal-catalyzed sequential amination-cyclization-aromatization reactions of aminoalkynes with carbonyl compounds are a known route to substituted pyridines. researchgate.net

[2+2] Cycloaddition Reactions: Ynamines, which are structurally related to this compound, are known to undergo [2+2] cycloaddition reactions with various partners to form four-membered rings. researchgate.net This reactivity could be explored for the synthesis of novel cyclobutene (B1205218) derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound Analogs

| Reactant(s) | Catalyst/Conditions | Resulting Heterocycle |

| Propargylamine analog | Gold or Platinum catalyst | Substituted Pyrrole |

| Aminoalkyne and Carbonyl compound | Transition metal catalyst | Substituted Pyridine |

| Ynamine and Nitroalkene | Rhodium complex | Cyclobutenamide |

This table provides a conceptual overview of potential heterocyclic syntheses based on the reactivity of analogous compounds.

Polymerization and Materials Precursor Chemistry

The alkyne functionality in this compound makes it a potential monomer for polymerization. The polymerization of alkynes can lead to conjugated polymers with interesting optical and electronic properties. nih.gov

Amino-yne Click Polymerization: The reaction of activated diynes with diamines, known as amino-yne click polymerization, is a method for synthesizing poly(β-aminoacrylate)s. mdpi.com While this compound is a mono-alkyne, its derivatives with additional reactive groups could be designed for step-growth polymerization.

Benzoxazine (B1645224) Resins: Propargylamine has been used as an amine source in the synthesis of benzoxazine resins, which exhibit low polymerization temperatures. rsc.org This suggests that this compound could be explored as a component in the formulation of novel thermosetting polymers.

Cyclic Polymers: Recent advances have shown that certain transition metal catalysts can polymerize alkynes to form cyclic polymers. nih.govoborolabs.com Exploring the polymerization of this compound with such catalysts could lead to novel cyclic polymers with incorporated amino functionalities.

The incorporation of the diethylamino group into a polymer backbone can impart desirable properties such as pH-responsiveness, improved solubility, and metal-coordinating abilities.

Advanced Analytical and Spectroscopic Characterization of 1 Diethylamino 2 Pentyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 1-Diethylamino-2-pentyne. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the diethylamino group and the pentyne chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the magnetic anisotropy of the carbon-carbon triple bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. oup.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. researchgate.net The sp-hybridized carbons of the internal alkyne are expected to resonate in a characteristic downfield region. pressbooks.pub

Below are the predicted NMR data for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (pentyne) | ~1.1 | Triplet | 3H |

| N(CH₂CH₃)₂ | ~1.0 | Triplet | 6H |

| CH₂ (pentyne) | ~2.2 | Quartet | 2H |

| N(CH₂CH₃)₂ | ~2.5 | Quartet | 4H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ (pentyne) | ~14 |

| N(CH₂C H₃)₂ | ~12 |

| C H₂ (pentyne) | ~13 |

| N(C H₂CH₃)₂ | ~47 |

| N-C H₂-C≡C | ~50 |

| N-CH₂-C ≡C | ~80 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The C-H bonds of the alkyl groups will exhibit characteristic stretching vibrations around 2850-2960 cm⁻¹. The carbon-carbon triple bond (C≡C) of an internal alkyne typically shows a weak to medium absorption band in the 2100-2260 cm⁻¹ region. orgchemboulder.com The intensity is often weak because the internal nature of the bond results in a small change in dipole moment during vibration. libretexts.org C-N stretching vibrations for tertiary amines are typically found in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The internal C≡C bond of this compound, which may be weak in the IR spectrum, is expected to produce a distinct and more intense signal in the Raman spectrum, typically around 2200-2300 cm⁻¹. researchgate.netnih.gov This makes Raman spectroscopy a powerful tool for confirming the presence of the alkyne functionality.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 2960 | Strong | Medium |

| C≡C (internal) | Stretching | 2100 - 2260 | Weak to Medium | Strong |

| C-N | Stretching | 1000 - 1250 | Medium | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₇N), the molecular weight is approximately 139.24 g/mol . The molecular ion peak (M⁺) would be observed at m/z = 139. As an amine, it follows the "nitrogen rule," where a molecule with an odd number of nitrogen atoms has an odd nominal molecular mass.

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from the pentyne chain |

| 110 | [C₇H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) from the pentyne chain |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage: Loss of a propyl radical (•C₃H₅) from the alkyne side |

The most abundant peak (base peak) in the spectrum is often the result of the most stable fragment formed, which is typically the iminium cation resulting from alpha-cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. reddit.com The chromophores within this compound are the lone pair of electrons on the nitrogen atom and the pi (π) electrons of the alkyne.

The expected electronic transitions are:

n → σ* : An electron from the non-bonding orbital (lone pair) of the nitrogen is excited to an anti-bonding sigma orbital. This transition is characteristic of amines.

π → π : An electron from the bonding π-orbital of the C≡C triple bond is excited to an anti-bonding π orbital. This is characteristic of alkynes.

For isolated, non-conjugated chromophores like those in this compound, these transitions require high energy and thus occur at short wavelengths, typically below 200 nm. Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range of 200-800 nm. youtube.com

X-ray Diffraction Studies of Crystalline this compound Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would be applicable not to the liquid this compound itself, but to a solid, crystalline derivative, such as a salt (e.g., hydrochloride, hydrobromide) or a co-crystal.

As of the current literature, there are no publicly available crystal structures for derivatives of this compound. However, if such a study were performed, it would yield precise data on:

Bond lengths: The exact distances between connected atoms (e.g., C-N, C-C, C≡C).

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles describing the conformation of the molecule.

Crystal packing: The arrangement of molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding in the case of a salt.

This information would provide ultimate confirmation of the molecular structure and its preferred conformation in the solid state.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, or impurities, and for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable method for the analysis of this compound. Due to the basic nature of the amine group, which can cause peak tailing on standard silica (B1680970) columns, a base-deactivated column is often preferred. labrulez.com A non-polar or mid-polarity column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide excellent sensitivity and resolution. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. Since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag might be necessary for sensitive detection. thermofisher.com Alternatively, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) could be used for detection without derivatization. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a common starting point for method development.

Example Chromatographic Conditions for Purity Assessment

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| GC | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Helium (~1 mL/min) | FID | Purity assessment, impurity profiling |

| HPLC | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid | MS, ELSD, CAD | Purity assessment, quantification |

Validation of Analytical Procedures for this compound Quantification

For an analytical method, such as GC-FID, to be used for the reliable quantification of this compound, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. impactfactor.org The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eugmp-compliance.org

The key validation parameters include:

Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically required.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of spiked analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate), providing an indication of its reliability during normal usage.

Summary of Typical Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | No interference at the analyte's retention time | Peak purity > 99%; Baseline resolution |

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value | 98-102% recovery |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 |

| Robustness | Insensitivity to small method changes | No significant impact on results |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

To assess accuracy, a common method is the analysis of a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the certified value. Another approach is a recovery study, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated.

Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For repeatability, a series of measurements would be made on the same sample over a short period. Intermediate precision would involve the same analysis on different days, by different analysts, or with different equipment within the same laboratory. The results are usually expressed as the relative standard deviation (RSD) of a series of measurements.

Hypothetical Data Table for Accuracy and Precision:

| Parameter | Acceptance Criteria | Hypothetical Results for this compound |

|---|---|---|

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| Repeatability | ≤ 2% | 0.8% |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio of the analytical instrument's response. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve.

Hypothetical Data Table for Detection and Quantitation Limits:

| Parameter | Method | Hypothetical Value for this compound |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 0.15 µg/mL |

Linearity and Range Evaluation

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response of the instrument would be plotted against the concentration of the analyte, and the data would be statistically analyzed, typically by linear regression. The correlation coefficient (r²) is a key indicator of the linearity of the method, with a value close to 1.000 indicating a strong linear relationship.

Hypothetical Data Table for Linearity and Range:

| Parameter | Acceptance Criteria | Hypothetical Results for this compound |

|---|---|---|

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Linearity Range | Defined by LOQ and upper limit | 0.15 - 10.0 µg/mL |

Theoretical and Computational Investigations of 1 Diethylamino 2 Pentyne

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules. beilstein-journals.orgnih.govrsc.orgrsc.org For 1-Diethylamino-2-pentyne, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential.

Molecular Orbitals and Reactivity Indices: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom of the diethylamino group and the π-system of the alkyne, indicating these are the primary sites for electrophilic attack. The LUMO would likely be associated with the antibonding π* orbitals of the carbon-carbon triple bond, making it susceptible to nucleophilic attack.

Electrostatic Potential and Charge Distribution: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and a slightly negative potential around the triple bond. Mulliken charge analysis can quantify the partial charges on each atom, further detailing the electronic landscape of the molecule.

Below is a table of hypothetical electronic properties for this compound, as would be calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Mulliken Charge on Nitrogen | -0.45 e |

| Mulliken Charge on C2 (alkyne) | -0.20 e |

| Mulliken Charge on C3 (alkyne) | -0.15 e |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. beilstein-journals.org For this compound, this could involve studying reactions such as electrophilic additions to the alkyne, or reactions involving the lone pair of the nitrogen atom.

A hypothetical reaction pathway that could be modeled is the protonation of the nitrogen atom by an acid. The calculations would involve optimizing the geometries of the reactant (this compound and H+), the transition state, and the product (the protonated amine). The energy difference between the reactants and the transition state would give the activation energy for the reaction.

Another example is the electrophilic addition of a molecule like HBr across the triple bond. Computational modeling could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a carbocation intermediate. The relative energies of the transition states for the formation of different possible products (Markovnikov vs. anti-Markovnikov) could also be calculated to predict the regioselectivity of the reaction.

The following table presents hypothetical activation energies for different potential reactions involving this compound.

| Reaction | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| Protonation of Nitrogen | 2.5 |

| Electrophilic addition of HBr (Markovnikov) | 15.8 |

| Electrophilic addition of HBr (anti-Markovnikov) | 22.1 |

| Nucleophilic attack on the alkyne | 35.4 |

Structure-Reactivity Relationship Studies

Computational studies can be employed to establish relationships between the molecular structure of a compound and its chemical reactivity. nih.gov For this compound, this would involve systematically modifying its structure and calculating how these changes affect its reactivity parameters, such as the HOMO-LUMO gap or the activation energy of a specific reaction.

For instance, the effect of substituting the ethyl groups on the nitrogen with other alkyl groups (e.g., methyl, isopropyl) could be investigated. It would be expected that increasing the electron-donating ability of the alkyl groups would raise the HOMO energy, making the nitrogen more nucleophilic. Similarly, changing the alkyl group on the alkyne (the ethyl group at the other end) could influence the steric hindrance and electronic properties of the triple bond, thereby affecting its reactivity in addition reactions.

A hypothetical structure-reactivity study could involve calculating the proton affinity of a series of related compounds, as shown in the table below.

| Compound | Modification | Calculated Proton Affinity (kcal/mol) |

|---|---|---|

| 1-Dimethylamino-2-pentyne | Ethyl -> Methyl on N | 230.5 |

| This compound | Reference Compound | 235.2 |

| 1-Diisopropylamino-2-pentyne | Ethyl -> Isopropyl on N | 238.9 |

| 1-Diethylamino-2-hexyne | Pentynyl -> Hexynyl | 235.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ulisboa.ptmdpi.comacs.org For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents.

Conformational Analysis: The presence of several single bonds in this compound allows for a wide range of possible conformations. MD simulations can sample these different conformations by simulating the movement of the atoms over time. The results can be analyzed to determine the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. Key dihedral angles, such as those around the C-C bonds in the ethyl and pentynyl chains, and the C-N bonds, would be monitored during the simulation to characterize the conformational preferences.

Intermolecular Interactions: MD simulations can also provide insights into how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. The radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms of this compound, such as the nitrogen atom.

A summary of hypothetical results from an MD simulation of this compound in water is presented in the table below.

| Parameter | Simulated Result |

|---|---|

| Most Populated Dihedral Angle (C-N-C-C) | 175° (anti-periplanar) |

| Average Number of Water Molecules within 3.5 Å of Nitrogen | 2.8 |

| Average Interaction Energy with Water | -12.5 kcal/mol |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

Applications in Specialized Organic Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Synthesis

While direct and widespread application of 1-Diethylamino-2-pentyne as a key intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The propargylamine (B41283) functionality is a known pharmacophore, and its derivatives are investigated for a range of therapeutic activities. The presence of the diethylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and ability to cross biological membranes.

The alkyne group in this compound serves as a versatile handle for a variety of chemical transformations crucial in medicinal chemistry. These include, but are not limited to:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of modern drug discovery for linking different molecular fragments.

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl groups, which are common in pharmaceutical structures.

Mannich-type Reactions: The presence of the amine allows for its participation in Mannich reactions, a powerful tool for constructing complex nitrogen-containing compounds.

Given these reactive capabilities, this compound holds potential as a precursor for the synthesis of novel pharmaceutical candidates, although specific examples of its use in the development of currently approved drugs are not readily found in the reviewed literature.

Utility in Agrochemical Development

Similar to the pharmaceutical sector, the direct application of this compound in the development of commercialized agrochemicals is not prominently reported. However, the structural components of the molecule are relevant to the design of new crop protection agents. The propargylamine scaffold is found in some fungicides and herbicides, where the alkyne functionality can interact with biological targets.

The lipophilic nature of the diethylamino and pentynyl groups can contribute to the effective penetration of the compound through the waxy cuticles of plants or the cell walls of fungi. The versatility of the alkyne group for chemical modification allows for the synthesis of a library of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. Research in this area would likely involve the synthesis of analogues where the core structure of this compound is elaborated to optimize biological activity and selectivity.

Contributions to Natural Product Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. While no published total syntheses explicitly name this compound as a starting material or key intermediate, its structural features are pertinent to the construction of certain classes of natural products, particularly alkaloids.

The diethylamino group can act as a directing group or be incorporated into a heterocyclic ring system common in many alkaloids. The pentyne moiety provides a carbon backbone that can be further functionalized or cyclized to form the intricate skeletons of natural products. The synthetic utility of similar propargylamines in the construction of complex molecular architectures suggests that this compound could, in principle, be employed in the synthesis of natural product analogues or as a fragment in a convergent synthetic strategy. However, at present, there are no specific examples in the scientific literature to cite.

Applications in the Development of Advanced Polymeric Materials and Coatings

The presence of a terminal alkyne in this compound makes it a candidate for polymerization reactions. Alkynes can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis and metathesis polymerization, to produce polyacetylene-type polymers. These polymers are often conjugated and can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

Furthermore, the alkyne group can be utilized for the post-polymerization modification of other polymers. For instance, a polymer with pendant azide (B81097) groups could be cross-linked or functionalized using this compound via a click reaction. The diethylamino group can impart specific properties to the resulting polymer, such as improved adhesion, altered solubility, or the ability to act as a basic catalyst.

In the context of coatings, the reactivity of the alkyne could be exploited for the development of cross-linkable formulations. For example, it could be a component in a two-part coating system that cures upon the addition of a catalyst or a complementary reactive species. The amine functionality could also contribute to the adhesion of the coating to various substrates.

Exploration in Switchable Solvent Systems and Separation Technologies

The concept of "switchable solvents" involves solvents that can reversibly change their physical properties, such as polarity or miscibility with water, in response to an external trigger like the addition or removal of CO2. Tertiary amines are a key class of compounds used as switchable solvents. While there is no specific research detailing the use of this compound as a switchable solvent, its tertiary amine structure suggests it could potentially function as one.

The general principle involves the reaction of the tertiary amine with CO2 in the presence of water to form a bicarbonate salt, which is significantly more polar and water-miscible than the original amine. The process can be reversed by bubbling an inert gas, such as nitrogen or air, through the solution to remove the CO2. This "switching" of polarity can be harnessed for various applications in separation science, such as the extraction of oils from natural sources or the separation of products from a reaction mixture without the need for traditional distillation.

The presence of the alkyne group in this compound adds another dimension of functionality that is not typically present in conventional switchable solvents. This alkyne handle could be used to anchor the switchable component to a solid support or to incorporate it into a polymeric structure, leading to the development of novel "smart" materials for separation and purification technologies. Further research would be required to evaluate the efficacy of this compound in this capacity and to understand how the alkyne functionality influences its switching behavior.

Emerging Research Directions and Future Perspectives on 1 Diethylamino 2 Pentyne

Integration with Automated and High-Throughput Synthesis Platforms

The drive to accelerate chemical discovery has led to the development of automated and high-throughput synthesis platforms. These systems are designed to rapidly generate large libraries of molecules for screening in drug discovery and materials science. The synthesis of alkynyl amines, including propargylamines, is often achieved through multicomponent reactions like the Aldehyde-Alkyne-Amine (A³) coupling, which is highly amenable to automation. phytojournal.comresearchgate.net

Future research could focus on adapting the synthesis of 1-Diethylamino-2-pentyne and its derivatives for these platforms. Automated systems that utilize pre-packed capsules with reagents for specific reactions, such as the conversion of primary amines to organic azides or copper-mediated click reactions, demonstrate the potential for modular and automated synthesis. acs.org A similar capsule-based approach could be developed for the synthesis of this compound, enabling its on-demand production and incorporation into larger, more complex molecules in a high-throughput manner. The integration with continuous flow reactors, which offer efficient heat and mass transfer, could also allow for the scalable and automated industrial production of such compounds. nih.gov

Table 1: Potential Automated Synthesis Strategies for this compound Derivatives

| Synthesis Strategy | Key Features | Amenability to Automation | Potential Outcome |

| Flow Chemistry A³ Coupling | Uses continuous flow reactors for efficient mixing and heat transfer. nih.gov | High; allows for continuous production and easy parameter optimization. | Scalable, on-demand synthesis of a library of propargylamine (B41283) analogues. |

| Capsule-Based Synthesis | Pre-packed cartridges contain all necessary reagents and purification media. acs.org | High; simplifies the process, requiring minimal manual intervention. | Rapid, reproducible synthesis of small batches for screening purposes. |

| Microdroplet Acceleration | Reactions are accelerated in microdroplets, analyzed in real-time by mass spectrometry. | High; suitable for ultra-fast reaction screening and discovery. | High-throughput diversification of complex molecules using an alkynyl amine core. |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound, featuring a polar diethylamino head group and a nonpolar pentynyl tail, suggests potential amphiphilic properties. This duality could be exploited in the design of self-assembling systems.

While direct research on this compound in this context is limited, related structures provide a basis for future exploration. For instance, macrocycles containing heteroatoms like nitrogen are known to act as hosts in supramolecular chemistry, serving as selective complexing agents and catalysts. researchgate.net Future studies could investigate whether this compound or its derivatives can form micelles, vesicles, or other organized structures in aqueous or organic media. The alkyne functionality could also participate in π-stacking interactions or act as a rigid linker in the construction of more complex supramolecular architectures, such as metal-organic frameworks or coordination polymers.

Potential as Probes in Chemical Biology Research

The field of chemical biology utilizes small molecules to study and manipulate biological systems. A key strategy in this field is bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgescholarship.org The alkyne group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.gov

The pentyne group in this compound can serve as a bioorthogonal chemical reporter. nih.gov Once incorporated into a larger molecule, this alkyne handle allows for the specific attachment of a probe (e.g., a fluorescent dye, biotin (B1667282) tag, or affinity label) that carries a complementary azide (B81097) group. nih.govru.nl This makes this compound a valuable building block for creating chemical probes. For example, it could be incorporated into enzyme inhibitors, metabolites, or drug molecules to enable the visualization, isolation, and identification of their cellular targets. nih.govacs.org Propargylamines are already recognized as important building blocks for creating linkers used in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. nih.govresearchgate.net

Table 2: Key Bioorthogonal Reactions Involving Alkynes

| Reaction | Reactants | Catalyst | Key Features |

| CuAAC | Terminal Alkyne, Azide | Copper(I) | Fast kinetics, high yield, and selectivity. nih.gov |

| SPAAC | Strained Cyclooctyne, Azide | None (Strain-promoted) | Copper-free, suitable for live-cell imaging. nih.gov |

| iEDDA | Alkyne, Tetrazine | None | Exceptionally fast reaction rates. ru.nl |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The structural features of this compound—a Lewis basic nitrogen center and an electron-rich alkyne π-system—suggest its potential use in the design of novel ligands for transition metal catalysis. The nitrogen atom can act as a coordinating site, while the alkyne can bind to metals in various modes (e.g., η²-coordination). This dual functionality opens the door to creating new bidentate or monodentate ligands.

Derivatives of this compound could be synthesized to create ligands for a range of catalytic transformations. For instance, chiral versions of the compound could be developed for asymmetric catalysis, a field where ligands play a crucial role in controlling enantioselectivity. organic-chemistry.org While propargylamines are typically used as substrates in catalytic reactions, such as hydroamination or carboxylation, their role as directing groups or as part of a ligand scaffold is an underexplored area. acs.orgnih.govnih.gov Future research could focus on synthesizing metal complexes of this compound derivatives and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, or C-H activation.

Sustainable Chemistry Approaches in Alkynyl Amine Research

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of propargylamines, the class of compounds to which this compound belongs, has been a significant focus of green chemistry research. ajgreenchem.comrsc.org

Traditional syntheses can involve harsh conditions or stoichiometric metal reagents. nih.gov Modern, more sustainable approaches focus on multicomponent reactions (MCRs) like the A³ coupling, which offer high atom economy by combining an aldehyde, an amine, and an alkyne in a single step. phytojournal.comrsc.org These reactions are often catalyzed by more environmentally benign and earth-abundant metals such as copper, iron, or zinc, moving away from precious metals like palladium. rsc.orgresearchgate.net Furthermore, performing these syntheses in greener solvents like water or under solvent-free conditions significantly reduces environmental impact. ajgreenchem.comrsc.org The development of heterogeneous and recyclable catalysts further enhances the sustainability of these processes. rsc.orgresearchgate.net Applying these established green methodologies to the synthesis of this compound would represent a significant step forward in making its production more efficient and environmentally friendly. uni-bayreuth.de

Table 3: Comparison of Catalytic Systems for Sustainable Propargylamine Synthesis

| Catalyst Type | Metal | Reaction Conditions | Advantages | Reference(s) |

| Homogeneous | Copper, Silver, Gold | Often mild, can be solvent-free | High efficiency and selectivity. | phytojournal.comrsc.org |

| Heterogeneous | Cu on Magnetite, Cu/ZnO/Al₂O₃ | Solvent-free, elevated temperature | Catalyst is easily recoverable and reusable. | rsc.org |

| Bimetallic | Cu-Ru, Cu-Ni | Solvent-free | Can offer synergistic catalytic effects and enhanced activity. | rsc.org |

| Metal-Free | Organocatalysts, MW-assisted | Varies (e.g., MWI, flow reactor) | Avoids metal contamination in the final product. | nih.govrsc.org |

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.